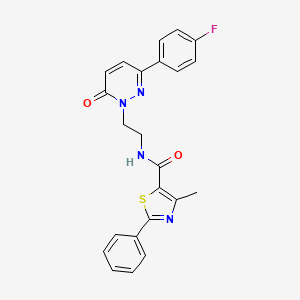

N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine” is a chemical compound that contains a pyrimidine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA .

Molecular Structure Analysis

The molecule contains a pyrimidine ring attached to a cyclohexane ring via an ether linkage. It also has an amine functional group attached to the cyclohexane ring. The presence of these functional groups can greatly influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, aromatic systems, and steric bulk can influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Organocatalysis in Organic Synthesis

Chiral primary amines containing a cyclohexane diamine scaffold and a pyrimidin-2-yl unit have been synthesized and used as organocatalysts for the Michael reaction of α-branched aldehydes to maleimides. These reactions occur with low organocatalyst loading in aqueous N,N-dimethylformamide, demonstrating the utility of pyrimidin-2-yl containing compounds in enantioselective synthesis (Vizcaino‐Milla et al., 2015).

Antimicrobial Activity

Compounds with a 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine structure, containing heterocyclic compounds, have shown antifungal effects against important fungi types like Aspergillus terreus and Aspergillus niger. These findings suggest the potential development of new antifungal agents from dimethylpyrimidin-derivatives (Jafar et al., 2017).

Chemical Reaction Mechanisms and Synthesis

The synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine explored their antimicrobial activity, indicating the versatility of pyrimidin-2-amine derivatives in creating compounds with pronounced antimicrobial properties (Sirakanyan et al., 2021). Additionally, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential showcase the broad utility of these compounds in bioactive chemical synthesis (Deohate & Palaspagar, 2020).

Carbon Dioxide Absorption

Investigations into non-aqueous amine systems for carbon dioxide absorption using 2-amino-2-methyl-1-propanol indicate the search for solvents to replace N-methyl-2-pyrrolidone (NMP) due to health risks. Studies found solvents like dimethyl sulfoxide (DMSO) promising for CO2 absorption in mixtures with amines, highlighting environmental applications of amine chemistry (Karlsson et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethyl-4-pyrimidin-2-yloxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-15(2)10-4-6-11(7-5-10)16-12-13-8-3-9-14-12/h3,8-11H,4-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSIPWRPLGDLNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2710276.png)

![2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2710278.png)

![4-bromo-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2710279.png)

![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)

![6-[4-(1H-Benzimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2710290.png)

![3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2710293.png)

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenoxy]benzamide](/img/structure/B2710294.png)